(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone
Description
(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone is an organic compound with the molecular formula C13H7BrClFO. It is a useful intermediate for organic synthesis and has applications in various fields of scientific research.
Properties
Molecular Formula |
C13H7BrClFO |
|---|---|
Molecular Weight |
313.55 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7BrClFO/c14-8-5-6-11(15)10(7-8)13(17)9-3-1-2-4-12(9)16/h1-7H |
InChI Key |
GMRSCESSPQCLNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)Cl)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone
General Synthetic Approach
The synthesis of this compound typically involves the formation of a diaryl ketone structure through a coupling or acylation reaction between appropriately substituted aromatic rings. The key steps generally include:
- Preparation of aryl halide precursors with desired substituents (bromo, chloro, fluoro).
- Formation of the ketone linkage via Friedel-Crafts acylation or transition-metal catalyzed cross-coupling.
- Purification and characterization of the final ketone.
Specific Synthetic Routes
Friedel-Crafts Acylation Route
One classical method involves Friedel-Crafts acylation using 5-bromo-2-chlorobenzoyl chloride and 2-fluorobenzene or its derivatives under Lewis acid catalysis (e.g., AlCl3). This method provides a direct route to the diaryl ketone but requires careful control of reaction conditions to avoid poly-substitution or rearrangements.
Transition Metal-Catalyzed Coupling
More modern and selective methods employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings), where a 5-bromo-2-chlorophenyl ketone intermediate is coupled with a 2-fluorophenylboronic acid or equivalent. This approach offers higher selectivity and milder conditions.
Grignard or Organolithium Addition to Aromatic Acid Derivatives
Another approach involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 2-fluorophenylmagnesium bromide or 2-fluorophenyllithium reagents to form the ketone after quenching and workup.
Industrially Relevant Synthesis Example
A patent describing a related compound, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, outlines a synthesis involving:
- Formation of an ether intermediate with L-dimethyl malate under DIEA (N,N-diisopropylethylamine) catalysis.
- Subsequent reduction of the carbonyl group using tetramethyldisiloxane (TMDS) catalyzed by indium bromide.
- The process uses solvents such as toluene, dichloromethane, chloroform, or acetonitrile.
- Post-reaction workups include aqueous quenching, extraction, drying, and recrystallization to achieve high purity (>99%) and yield.
- The method is noted for its short route, low cost, safety, and suitability for industrial scale-up.
While this patent specifically targets the 4-fluorophenyl isomer, the synthetic principles and conditions are closely applicable to the 2-fluorophenyl analogue due to structural similarity.
Analytical Data and Characterization
Molecular and Structural Data
| Parameter | Data |
|---|---|
| Molecular Formula | C13H7BrClFO |
| Molecular Weight | 313.55 g/mol |
| IUPAC Name | (5-Bromo-2-chlorophenyl)-(2-fluorophenyl)methanone |
| CAS Registry Number | 1715629-30-3 |
| SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)Cl)F |
| InChI | InChI=1S/C13H7BrClFO/c14-8-5-6-11(15)10(7-8)13(17)9-3-1-2-4-12(9)16/h1-7H |
These identifiers are critical for confirming the identity and purity of the synthesized compound.
Spectroscopic Characterization
- NMR Spectroscopy: Proton and Carbon-13 NMR are used to confirm the aromatic substitution pattern and the ketone carbonyl presence.
- IR Spectroscopy: Characteristic carbonyl stretch (~1650-1700 cm^-1) confirms ketone formation.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic pattern due to bromine and chlorine atoms.
Purification Techniques
Purification is typically achieved by recrystallization from methanol or petroleum ether mixtures, followed by drying under vacuum. Chromatographic methods such as flash column chromatography using petroleum ether/ethyl acetate mixtures are also employed to isolate the pure compound.
Comparative Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Friedel-Crafts Acylation | 5-bromo-2-chlorobenzoyl chloride, AlCl3, 2-fluorobenzene | Straightforward, classical approach | Requires strong Lewis acid, possible side reactions |
| Pd-Catalyzed Cross-Coupling | Pd catalyst, 5-bromo-2-chlorophenyl ketone, 2-fluorophenylboronic acid | High selectivity, mild conditions | Requires expensive catalysts |
| Grignard/Organolithium Addition | 5-bromo-2-chlorobenzoyl chloride, 2-fluorophenylmagnesium bromide | Direct ketone formation | Sensitive to moisture, requires low temperature |
| Patent Industrial Method | L-dimethyl malate, DIEA, TMDS, indium bromide, toluene or DCM | High purity, scalable, safe | Multi-step, requires specific catalysts |
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). .
Major Products Formed
Scientific Research Applications
(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Similar structure but with the fluorine atom at a different position.
(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone: Contains an amino group instead of a bromine atom.
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Contains an ethoxy group instead of a fluorine atom.
Uniqueness
(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone is unique due to its specific combination of halogen atoms and the fluorine atom’s position, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic applications and research studies.
Biological Activity
The compound (5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone , also known as a substituted aryl ketone, has garnered attention in the scientific community for its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Recent studies indicate that compounds similar to This compound exhibit significant antimicrobial activity. For instance, research on related compounds has shown efficacy against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria . The presence of halogen atoms in the structure is believed to enhance the lipophilicity and reactivity of these compounds, which may play a crucial role in their antimicrobial effectiveness .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro and in vivo studies. A notable study demonstrated that related compounds effectively inhibited the growth of human lung adenocarcinoma cells. This was assessed using the CCK-8 assay, which measures cell viability . Furthermore, xenograft experiments in mice confirmed the anticancer activity by monitoring tumor volume and body weight changes during treatment .
The mechanism by which This compound exerts its biological effects is primarily through interactions with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to altered cellular responses. The compound acts as an electrophile, facilitating covalent bond formation with nucleophilic sites on target biomolecules, which can result in significant biological effects .
Study 1: Anticancer Efficacy
A study conducted by Li et al. (2020) focused on the synthesis of a compound derived from This compound . The results indicated that the compound exhibited potent inhibitory effects on SPC-A-1 human lung adenocarcinoma cells. The study utilized both in vitro assays and in vivo xenograft models to confirm these findings .
Study 2: Antimicrobial Activity
In another study published in 2020, researchers explored the antibacterial properties of related compounds. The findings revealed that these compounds demonstrated significant activity against various Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents against bacterial infections .
Table 1: Biological Activity Summary of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
